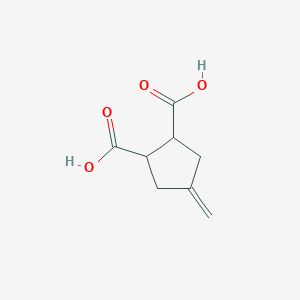

4-Methylenecyclopentane-1,2-dicarboxylic acid

CAS No.: 90474-14-9

Cat. No.: VC3935443

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90474-14-9 |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | 4-methylidenecyclopentane-1,2-dicarboxylic acid |

| Standard InChI | InChI=1S/C8H10O4/c1-4-2-5(7(9)10)6(3-4)8(11)12/h5-6H,1-3H2,(H,9,10)(H,11,12) |

| Standard InChI Key | WRJRZNHDCDDIFH-UHFFFAOYSA-N |

| SMILES | C=C1CC(C(C1)C(=O)O)C(=O)O |

| Canonical SMILES | C=C1CC(C(C1)C(=O)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

MCPDA features a cyclopentane backbone with two carboxylic acid groups at the 1- and 2-positions and a methylene () group at the 4-position. The planar geometry of the cyclopentane ring imposes steric constraints, influencing its reactivity and intermolecular interactions. The IUPAC name, 4-methylidenecyclopentane-1,2-dicarboxylic acid, reflects this substitution pattern .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.16 g/mol | |

| Density | 1.32 g/cm³ | |

| Boiling Point | 386.8°C at 760 mmHg | |

| Flash Point | 201.9°C | |

| Canonical SMILES | C=C1CC(C(C1)C(=O)O)C(=O)O |

The relatively high boiling point suggests strong intermolecular hydrogen bonding between carboxylic acid groups, a feature common to dicarboxylic acids.

Chemical Reactivity

Carboxylic Acid Reactivity

The dual carboxylic acid groups enable typical acid-base reactions, including:

-

Esterification: Formation of diesters (e.g., trans-diethyl 4-methylene-1,2-cyclopentane dicarboxylate) using ethanol and acid catalysts.

-

Salt Formation: Neutralization with bases to produce dicarboxylate salts.

Methylene Group Transformations

The exocyclic methylene group participates in:

-

Electrophilic Addition: Halogenation (e.g., bromination) under radical or ionic conditions.

-

Oxidation: Conversion to a ketone or epoxide using ozone or peroxides.

Biological Activity

Antioxidant Properties

MCPDA’s ability to scavenge free radicals, such as hydroxyl () and superoxide () radicals, positions it as a candidate for mitigating oxidative stress in biological systems.

Industrial and Research Applications

Polymer Chemistry

The bifunctional carboxylic acid groups enable MCPDA to act as a monomer in polyesters or polyamides. Its rigid cyclopentane core could enhance thermal stability in polymer matrices.

Pharmaceutical Intermediates

MCPDA serves as a scaffold for synthesizing bioactive molecules, particularly antifungal agents. Structural analogs like cispentacin (a cyclopentane-containing antifungal) highlight its potential.

Comparative Analysis with Analogues

| Compound | Structure | Key Differences |

|---|---|---|

| Cyclopentane-1,2-dicarboxylic acid | No methylene group | Reduced reactivity at C4 |

| 4-Methylenecyclohexane-1,2-dicarboxylic acid | Larger ring size (cyclohexane) | Altered steric and electronic profiles |

The methylene group in MCPDA enhances its electrophilicity compared to non-unsaturated analogs, broadening its utility in synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume